molecular formula C17H20N4O3 B14174836 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-64-3

4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B14174836
CAS No.: 920495-64-3
M. Wt: 328.4 g/mol
InChI Key: PHTMOEBHRAVBIV-UHFFFAOYSA-N
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Description

4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an aminoethyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzamide with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide compounds.

Scientific Research Applications

4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and pyridinyl groups allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the benzamide core.

    Ethyl 2-aminothiazole-4-acetate: This compound has a similar amino group but features a thiazole ring instead of a benzamide core.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities.

Uniqueness

4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial uses.

Properties

CAS No.

920495-64-3

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-[1-amino-2-[(2-methoxyacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C17H20N4O3/c1-24-11-16(22)20-10-15(18)12-2-4-13(5-3-12)17(23)21-14-6-8-19-9-7-14/h2-9,15H,10-11,18H2,1H3,(H,20,22)(H,19,21,23)

InChI Key

PHTMOEBHRAVBIV-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

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